2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 2,4-dimethylbenzaldehyde with 6-ethoxy-2-hydroxybenzaldehyde in the presence of an amine catalyst . The reaction is carried out in a suitable solvent, such as methanol, at room temperature. The resulting product is then purified through recrystallization
Chemical Reactions Analysis
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol include:
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-4-ethoxyphenol: This compound has a similar structure but with a different position of the ethoxy group.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol: This compound has a methoxy group instead of an ethoxy group.
2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-propoxyphenol: This compound has a propoxy group instead of an ethoxy group
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)10-13(15)3/h5-11,19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFMRBTFQAROW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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